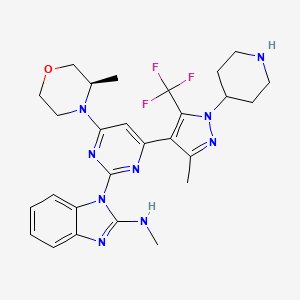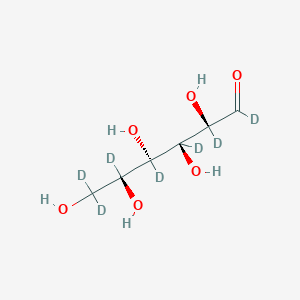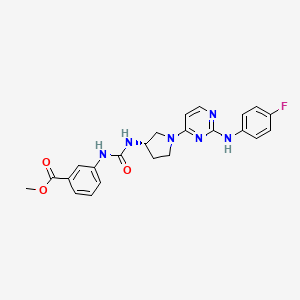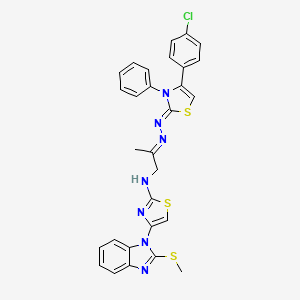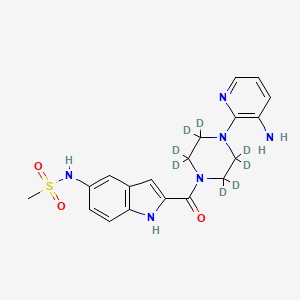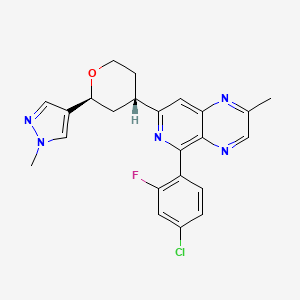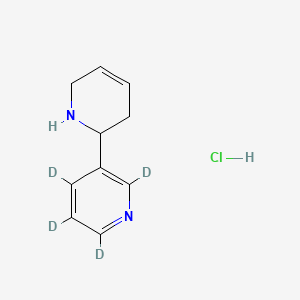
DL-Tryptophan-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Tryptophan-d8 is a deuterium-labeled version of DL-Tryptophan, an endogenous metabolite. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan-d8 typically involves the deuteration of DL-Tryptophan. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan-d8 undergoes similar chemical reactions as its non-deuterated counterpart, including:
Oxidation: Involves the conversion of the indole ring to various oxidized products.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Substitution reactions on the indole ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-acetaldehyde, while reduction can produce tryptophol .
Scientific Research Applications
DL-Tryptophan-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tryptophan metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of tryptophan in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of tryptophan-containing drugs.
Industry: Employed in the development of new pharmaceuticals and in the quality control of tryptophan-containing products .
Mechanism of Action
The mechanism of action of DL-Tryptophan-d8 is similar to that of DL-Tryptophan. It acts as a precursor to several important biomolecules, including serotonin and melatonin. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantification in metabolic studies. The molecular targets include enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase .
Comparison with Similar Compounds
DL-Tryptophan: The non-deuterated form, used widely in research and industry.
L-Tryptophan: The naturally occurring enantiomer, essential in human nutrition.
D-Tryptophan: The D-enantiomer, less common but used in specific research applications
Uniqueness: DL-Tryptophan-d8 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in studies requiring precise quantification of tryptophan metabolism .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,5D2,6D,9D |
InChI Key |
QIVBCDIJIAJPQS-JLAWCNLZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


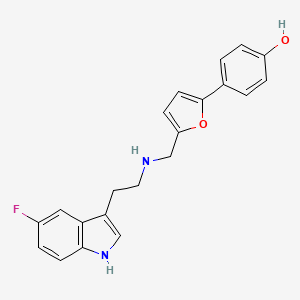
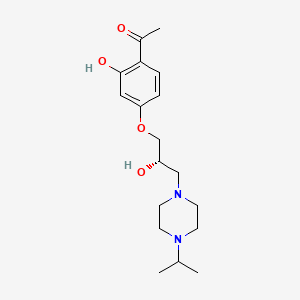
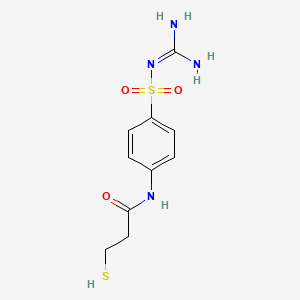
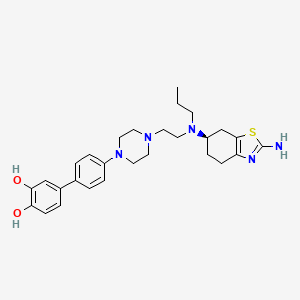
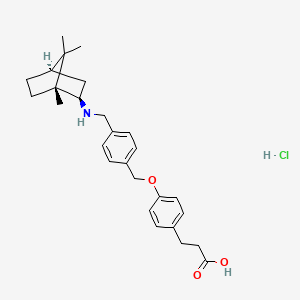
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
